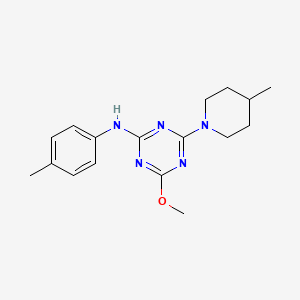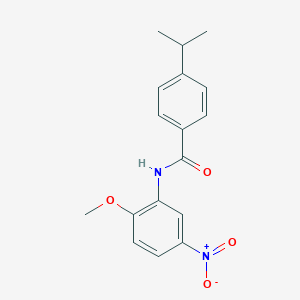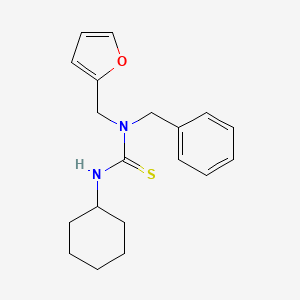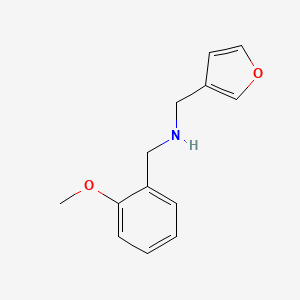
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide, commonly known as DOC, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DOC is a potent hallucinogen that produces long-lasting effects and has been used in scientific research to study the mechanisms of action of psychedelic drugs.
Mécanisme D'action
The mechanism of action of DOC involves the activation of the serotonin 2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelic drugs. This activation leads to changes in the activity of various brain regions, including the prefrontal cortex, which is involved in higher cognitive functions such as decision making and social behavior.
Biochemical and Physiological Effects:
DOC produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces alterations in perception, mood, and thought processes, leading to visual and auditory hallucinations, altered time perception, and changes in emotional states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DOC in lab experiments is its potency and long-lasting effects, which allow for the study of the mechanisms of action of psychedelic drugs over extended periods of time. However, its potent hallucinogenic effects can also make it difficult to study the specific effects of the drug on the brain and behavior, as the subjective experiences of the participants can vary widely.
Orientations Futures
Future research on DOC could focus on its potential therapeutic applications in the treatment of various neurological disorders, as well as its effects on brain function and behavior. Further studies could also explore the potential of DOC and other psychedelic drugs as tools for enhancing creativity, improving mental health, and promoting spiritual experiences.
Méthodes De Synthèse
The synthesis of DOC involves several steps, starting with the reaction of p-anisaldehyde with nitroethane to produce 2,5-dimethoxyphenethylamine. This compound is then reacted with chloroacetyl chloride to produce N-(2,5-dimethoxyphenethyl)-2-chloroacetamide, which is further reacted with 3,4-dimethylbenzoyl chloride to produce DOC.
Applications De Recherche Scientifique
DOC has been used in scientific research to study the mechanisms of action of psychedelic drugs and their potential therapeutic applications. It has been found to activate the serotonin 2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelic drugs. DOC has also been shown to have anti-inflammatory and neuroprotective effects, which could have potential therapeutic applications in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-6-12(7-11(10)2)17(20)19-14-9-15(21-3)13(18)8-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDMLEJONSGHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)


![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)